molecular formula C14H15NO6 B2401797 Methyl 5-(3,4,5-trimethoxyphenyl)isoxazole-3-carboxylate CAS No. 1416981-40-2

Methyl 5-(3,4,5-trimethoxyphenyl)isoxazole-3-carboxylate

Cat. No.: B2401797
CAS No.: 1416981-40-2
M. Wt: 293.275
InChI Key: PDCALWWPUNBDCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(3,4,5-trimethoxyphenyl)isoxazole-3-carboxylate is a heterocyclic compound featuring an isoxazole core substituted with a 3,4,5-trimethoxyphenyl group at position 5 and a methyl ester at position 3.

Properties

IUPAC Name

methyl 5-(3,4,5-trimethoxyphenyl)-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO6/c1-17-11-5-8(6-12(18-2)13(11)19-3)10-7-9(15-21-10)14(16)20-4/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDCALWWPUNBDCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=CC(=NO2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(3,4,5-trimethoxyphenyl)isoxazole-3-carboxylate typically involves a multi-step process. One common method starts with the reaction of 3,4,5-trimethoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then subjected to cyclization using acetic anhydride to yield the isoxazole ring. The final step involves esterification with methanol in the presence of a suitable acid catalyst to produce this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(3,4,5-trimethoxyphenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Derivatives with substituted functional groups.

Scientific Research Applications

Methyl 5-(3,4,5-trimethoxyphenyl)isoxazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-(3,4,5-trimethoxyphenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with Methyl 5-(3,4,5-trimethoxyphenyl)isoxazole-3-carboxylate:

Compound Name Heterocycle Key Substituents Synthesis Method Biological Activity Reference
This compound (Target Compound) Isoxazole 5-(3,4,5-trimethoxyphenyl), 3-(methyl ester) Not explicitly detailed Inferred from analogs (e.g., antibacterial, anti-convulsant)
3-(Substituted methylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole Triazole 5-(3,4,5-trimethoxyphenyl), 4-phenyl, 3-(methylthio) InCl3-catalyzed alkylation in aqueous NaOH Not reported
Thiazol-5-ylmethyl carbamate derivatives (e.g., compounds l and m) Thiazole Complex substituents (e.g., ethoxycarbonylamino, hydroperoxypropan groups) Not detailed Not reported
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate Isoxazole 5-methyl, 3-phenyl, 4-(ethyl ester) Recrystallization (methanol/water) Anti-convulsant, antibacterial

Key Comparisons

Heterocycle Core :

  • Isoxazole vs. Triazole/Thiazole :

  • The isoxazole ring (target compound and Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate) contains one oxygen and one nitrogen atom, influencing electronic properties and hydrogen-bonding capacity.

Substituent Effects :

  • Trimethoxyphenyl Group : Present in both the target compound and the triazole derivative (), this group enhances lipophilicity, possibly improving membrane permeability compared to simpler phenyl or methyl substituents (e.g., Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate) .
  • Ester Position : The target compound’s methyl ester at position 3 differs from Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate’s ethyl ester at position 4. This positional variation may affect metabolic hydrolysis rates and bioavailability .

Synthetic Approaches :

  • The triazole derivative () employs InCl3-catalyzed alkylation in aqueous NaOH, a method distinct from the recrystallization used for Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate . The target compound’s synthesis could draw from analogous isoxazole protocols (e.g., cyclocondensation of hydroxylamine with diketones) .

The trimethoxyphenyl group may further modulate activity by enhancing interactions with hydrophobic enzyme pockets .

Biological Activity

Methyl 5-(3,4,5-trimethoxyphenyl)isoxazole-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its anticancer properties, anti-inflammatory effects, and other potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • IUPAC Name : Methyl 5-(3,4,5-trimethoxyphenyl)-3-isoxazolecarboxylate
  • Molecular Formula : C13H13NO5
  • CAS Number : 1105193-41-6

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoxazole derivatives, including this compound. The compound has been evaluated against various human cancer cell lines using the MTT assay.

Key Findings from Research Studies

  • Cell Line Testing :
    • The compound exhibited significant cytotoxicity against breast cancer (MCF-7), lung cancer (A549), prostate cancer (DU-145), and colon cancer (HCT-116) cell lines.
    • Comparative studies indicated that some derivatives showed enhanced activity compared to established chemotherapeutic agents like etoposide .
  • IC50 Values :
    • In one study, derivatives of isoxazole demonstrated IC50 values ranging from 2.45 µM to 16.0 µM against various cancer cell lines, indicating potent antitumor activity .
Cell Line IC50 Value (µM) Reference
MCF-75.0
A54916.0
DU-1459.7
HCT-1164.04

Anti-inflammatory and Antimicrobial Properties

In addition to its anticancer effects, this compound has shown promise in anti-inflammatory and antimicrobial activities:

  • Anti-inflammatory Activity :
    • Isoxazole derivatives have been reported to inhibit inflammatory pathways, suggesting potential applications in treating inflammatory diseases .
  • Antimicrobial Activity :
    • Studies indicate that certain isoxazole compounds exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria, further expanding their therapeutic potential .

The biological activity of this compound is attributed to its ability to interact with specific cellular pathways:

  • Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest at the G2/M phase in cancer cells, leading to apoptosis .
  • Cytotoxic Mechanisms : The presence of methoxy groups on the aromatic ring enhances interaction with cellular targets involved in proliferation and survival pathways.

Case Studies

Several case studies illustrate the effectiveness of this compound in preclinical settings:

  • Study on Breast Cancer Cells :
    • A derivative was tested on MCF-7 cells showing a significant reduction in cell viability compared to controls treated with standard chemotherapy drugs .
  • Combination Therapy Studies :
    • Research suggests that combining this compound with existing chemotherapeutics may enhance overall efficacy and reduce resistance in treatment-resistant cancer types .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 5-(3,4,5-trimethoxyphenyl)isoxazole-3-carboxylate, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via 1,3-dipolar cycloaddition reactions. For example, a derivative with a similar isoxazole scaffold was prepared by heating precursors (e.g., 3,4,5-trimethoxyphenyl-substituted nitrile oxides) with ethyl acetoacetate derivatives in ethanol under reflux. Reaction optimization includes controlling temperature (70–80°C), stoichiometry (1:1 molar ratio of dipolarophile to nitrile oxide), and catalytic bases like triethylamine to enhance regioselectivity . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity.

Q. How is the structural integrity of this compound validated?

  • Methodological Answer : Structural characterization employs:

  • X-ray crystallography : Resolves bond lengths and angles (e.g., isoxazole ring planarity and methoxy group orientation) .
  • Spectroscopy : NMR (¹H/¹³C) confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, isoxazole protons at δ 6.5–7.2 ppm). IR identifies carbonyl stretches (~1700 cm⁻¹) .
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 264.25 for C₁₃H₁₃NO₅) .

Q. What are the critical storage and handling protocols for this compound?

  • Methodological Answer : Store at -20°C in airtight containers under inert gas (argon/nitrogen) to prevent hydrolysis of the ester group. Solubility in DMSO (10 mM stock) requires aliquoting to avoid freeze-thaw degradation. Use PPE (gloves, lab coat) and work in a fume hood to minimize exposure to dust/aerosols .

Q. Which biological pathways or targets are associated with this compound?

  • Methodological Answer : The compound is reported to target mitogen-activated protein kinase (MAPK) pathways, potentially modulating cell proliferation and apoptosis. Target validation involves kinase inhibition assays (e.g., IC₅₀ determination via fluorescence polarization) and Western blotting for phosphorylated ERK/JNK .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

  • Methodological Answer :

  • Substituent modification : Replace methoxy groups with halogens or bulkier substituents (e.g., trifluoromethyl) to alter lipophilicity and target binding. For example, analogs with 3,4,5-trimethoxyphenyl groups showed improved MAPK affinity compared to dimethoxy derivatives .
  • Scaffold hopping : Replace the isoxazole ring with pyrazole or oxadiazole cores to evaluate bioactivity shifts. Computational docking (e.g., AutoDock Vina) predicts binding modes to prioritize synthesis .

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., inconsistent IC₅₀ values)?

  • Methodological Answer :

  • Assay standardization : Use identical cell lines (e.g., HEK293 for MAPK studies) and control compounds (e.g., U0126 for MEK inhibition).
  • Batch variability analysis : Compare purity (HPLC ≥95%) and stereochemical consistency (chiral HPLC) across synthetic batches .
  • Meta-analysis : Cross-reference bioactivity data with structurally related compounds (e.g., ethyl 5-amino-3-(3,4-dimethoxyphenyl)isoxazole-4-carboxylate) to identify substituent-driven trends .

Q. How can in silico modeling predict metabolic stability and toxicity?

  • Methodological Answer :

  • ADMET prediction : Tools like SwissADME estimate permeability (LogP ~2.5), cytochrome P450 interactions, and hepatotoxicity.
  • Metabolite identification : Simulate phase I/II metabolism (e.g., ester hydrolysis to carboxylic acid) using Schrödinger’s Metabolism Module .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?

  • Methodological Answer :

  • Matrix interference : Use protein precipitation (acetonitrile) followed by SPE (C18 cartridges) for plasma/brain homogenates.
  • Detection limits : LC-MS/MS with MRM transitions (e.g., m/z 264 → 152 for quantification) achieves sensitivity at ng/mL levels .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.